molecular formula C23H21N3O3 B5710413 N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide

Cat. No.: B5710413
M. Wt: 387.4 g/mol
InChI Key: YITHUUVXKHPYLM-MFKUBSTISA-N
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Description

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide is a complex organic compound with a unique structure that includes a phenylcyclopropyl group, a hydrazinylidene moiety, and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the phenylcyclopropyl group: This can be achieved through cyclopropanation reactions involving phenyl-substituted alkenes.

    Introduction of the hydrazinylidene moiety: This step involves the reaction of hydrazine derivatives with carbonyl compounds to form hydrazones.

    Coupling with the furan-2-carboxamide group: This final step involves the coupling of the hydrazone intermediate with furan-2-carboxylic acid derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and furan rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide can be compared with other similar compounds, such as:

    N-{4-[(1E)-1-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}ethyl]phenyl}pyridine-4-carboxamide: Similar structure but with a quinoline and pyridine ring instead of a furan ring.

    N-{4-[(1E)-1-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}ethyl]phenyl}furan-2-carboxamide: Similar structure but with different substituents on the phenyl ring.

Properties

IUPAC Name

N-[4-[(E)-C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15(25-26-22(27)20-14-19(20)17-6-3-2-4-7-17)16-9-11-18(12-10-16)24-23(28)21-8-5-13-29-21/h2-13,19-20H,14H2,1H3,(H,24,28)(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITHUUVXKHPYLM-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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